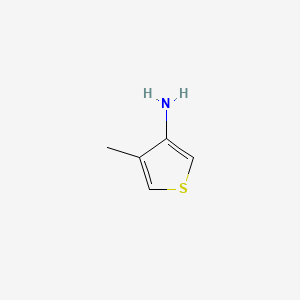

4-Methylthiophen-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylthiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-7-3-5(4)6/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOFPDGUBCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420882 | |

| Record name | 4-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-97-7 | |

| Record name | 4-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylthiophen 3 Amine

Synthetic Routes to 4-Methylthiophen-3-amine and its Precursors

The synthesis of this compound and the closely related precursor, Methyl 3-Amino-4-methylthiophene-2-carboxylate, can be achieved through several distinct chemical pathways.

Decarboxylation of Methyl 3-Amino-4-methylthiophene-2-carboxylate

One of the primary methods to produce this compound involves the decarboxylation of its carboxylated precursor, Methyl 3-Amino-4-methylthiophene-2-carboxylate. This process removes the methoxycarbonyl group from the thiophene (B33073) ring to yield the free amine. However, the direct decarboxylation product, this compound, can be unstable. A more robust industrial process involves an initial decarboxylation followed by the protection of the resulting amine.

The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate. This creates a more stable intermediate, (4-methyl-thiophen-3-yl) carbamic acid tert-butyl ester, which is more suitable for large-scale production. google.com

The initial step of the decarboxylation process involves the hydrolysis of the ester. This is typically carried out using a strong base in an aqueous solution. The reaction mixture is heated to facilitate the hydrolysis and subsequent decarboxylation.

| Step | Reagent | Solvent | Temperature | Duration |

| Hydrolysis & Decarboxylation | Potassium Hydroxide (45% solution) | Water | 30°C to 80°C | ~30 minutes at 80°C |

Table 1: Reagents and conditions for the initial decarboxylation step.

Single-Step Hydroxylamine Route

A direct, single-step process is available for the synthesis of the key precursor, Methyl 3-amino-4-methylthiophene-2-carboxylate, from a 3-oxotetrahydrothiophene derivative. This method avoids the isolation of intermediate oximes. google.com The reaction involves treating the corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine, such as hydroxylamine hydrochloride, in a polar, inert solvent. google.comprepchem.com

This process has been shown to be effective for various 3-oxotetrahydrothiophenes. For instance, reacting 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in boiling acetonitrile (B52724) and refluxing for several hours yields Methyl 3-amino-4-methylthiophene-2-carboxylate. google.comprepchem.com In one variation of this method, the reaction is carried out in N,N-dimethylformamide in the presence of anhydrous ferric chloride and cyanuric chloride, achieving a high yield of 96.5%. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | Reflux | 64% prepchem.com |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride, Iron(III) chloride, Cyanuric chloride | N,N-dimethylformamide | 70-90°C | 96.5% chemicalbook.com |

Table 2: Conditions and yields for the single-step hydroxylamine route to Methyl 3-amino-4-methylthiophene-2-carboxylate.

Nitro Group Reduction of 3-nitro-4-methylthiophene

A common and fundamental transformation in organic synthesis is the reduction of a nitro group to a primary amine. This method is a viable pathway for the synthesis of this compound from 3-nitro-4-methylthiophene. The reduction of aromatic nitro compounds is a well-established reaction with a wide variety of available reagents and conditions. organic-chemistry.orgwikipedia.org The choice of reductant and conditions can be tailored to accommodate other functional groups that may be present on the molecule.

The general transformation involves the conversion of the -NO2 group to an -NH2 group. This typically proceeds through intermediate species such as nitroso and hydroxylamine derivatives. unimi.it

A diverse array of reducing agents can be employed for the reduction of nitroarenes. The selection often depends on factors like cost, selectivity, and reaction conditions (e.g., temperature, pressure, pH).

| Reductant System | Typical Conditions | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | A widely used, clean, and efficient industrial method. wikipedia.org |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic aqueous media | A classic and cost-effective method, often used in laboratory settings. wikipedia.orgyoutube.comscispace.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | A mild reducing agent, useful for selective reductions. wikipedia.org |

| Sodium Borohydride (NaBH4) with a catalyst | In the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com | NaBH4 alone is generally not strong enough to reduce nitro groups but its reactivity can be enhanced. jsynthchem.com |

| Formic Acid | Often used with a catalyst (e.g., iron-based) or as a transfer hydrogenation agent. organic-chemistry.orgunimi.it | Provides a base-free transfer hydrogenation option under mild conditions. organic-chemistry.org |

Table 3: Common reductants and conditions for the conversion of aromatic nitro compounds to amines.

Hydrazinolysis of Methyl 3-amino-4-methylthiophene-2-carboxylate

The synthesis of this compound can be achieved from its precursor, methyl 3-amino-4-methylthiophene-2-carboxylate. While the term "hydrazinolysis" typically refers to the conversion of an ester to a hydrazide, in the context of obtaining this compound, the key transformation is the removal of the carboxyl group, a process known as decarboxylation.

A documented route involves the initial hydrolysis of the ester followed by decarboxylation. In a described procedure, methyl 3-amino-4-methylthiophene-2-carboxylate is treated with a strong base, such as potassium hydroxide (KOH) solution, at elevated temperatures. This step saponifies the methyl ester to the corresponding carboxylate salt. Subsequent acidification would yield the unstable 3-amino-4-methylthiophene-2-carboxylic acid, which can then undergo decarboxylation to form this compound. However, due to the potential instability of the free aminothiophene, the process is often modified to include a protection step. For instance, after the initial hydrolysis, the resulting intermediate can be reacted with an amine-protecting agent like di-tert-butyl dicarbonate ((Boc)₂O) to form the more stable (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester google.com. This protected form of the target amine is more amenable to handling and further reactions.

Gewald Reaction Approaches for Thiophene Derivatives

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes nih.gov. The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base nih.gov.

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the β-carbon, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product nih.gov.

While the Gewald reaction is exceptionally versatile for preparing a vast array of 2-aminothiophene derivatives, its application to directly synthesize 3-aminothiophenes, such as this compound, is not a standard or commonly reported transformation. The regiochemistry of the cyclization inherently favors the formation of the 2-amino isomer. Modified versions of the Gewald reaction have been developed, for instance, to produce 3-acetyl-2-aminothiophenes, but these still result in a 2-aminothiophene core structure mdpi.comnih.gov. Therefore, while being a cornerstone in thiophene chemistry, the conventional Gewald reaction is not a direct pathway to this compound.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound depends on factors such as desired yield, purity, and the scale of production. A comparative analysis of the decarboxylation method against other potential routes highlights these considerations.

Scalability Considerations

The synthesis via decarboxylation of the aminothiophene ester has been described as being more amenable to large-scale plant production google.com. This is attributed to the formation of a stable, manageable intermediate (the Boc-protected amine) and the avoidance of unstable compounds that may be generated in other routes google.com. The stability of intermediates is a critical factor in scaling up chemical processes, as it impacts safety, handling, and storage requirements.

Advantages and Disadvantages of Established Methods

A significant advantage of the decarboxylation-protection method is the production of a stable intermediate, which enhances the process's scalability and results in high purity and yields google.com. This pathway also avoids potentially problematic reagents and unstable intermediates. A disadvantage could be the additional cost associated with the protecting group and the need for a subsequent deprotection step if the free amine is the desired final product.

| Synthetic Pathway | Reported Yield | Purity Considerations | Scalability |

|---|---|---|---|

| Hydrolysis, Decarboxylation, and Protection of Methyl 3-amino-4-methylthiophene-2-carboxylate | 70-85% for Boc-protected amine google.com | High purity, may not require chromatography google.com | Amenable to large-scale production google.com |

| Multi-step Synthesis via Precursor (e.g., Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate followed by decarboxylation) | Variable (Precursor synthesis reported at 64% prepchem.com to 96.5% chemicalbook.com) | Purity dependent on each step; may require purification | Potentially less scalable due to multiple steps and intermediate stability |

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is characterized by the nucleophilicity of the amino group and the potential for electrophilic substitution on the thiophene ring. The amino group can readily undergo reactions such as acylation and alkylation.

The thiophene ring itself is activated towards electrophilic aromatic substitution by the electron-donating amino group. The directing effect of the 3-amino group would favor substitution at the C2 and C5 positions. A key transformation reported for a derivative of this compound is the chlorination of the Boc-protected intermediate, (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester. This reaction, carried out using N-chlorosuccinimide (NCS), demonstrates the feasibility of introducing substituents onto the thiophene ring google.com. The protection of the amine group is crucial in this case to prevent undesired side reactions.

Furthermore, studies on the closely related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, have shown that the thiophene ring can undergo palladium-catalyzed direct arylation at the C5 position researchgate.net. This highlights the susceptibility of the electron-rich thiophene ring in 3-aminothiophene derivatives to react with electrophilic species, a reactivity pattern that would be expected for this compound as well.

Oxidation Reactions

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, a common transformation for thioethers. This reaction proceeds in a stepwise manner, allowing for the selective formation of either sulfoxides or sulfones depending on the reaction conditions and the strength of the oxidizing agent employed.

Formation of Sulfoxides and SulfonesThe oxidation of thiophene derivatives to their corresponding sulfoxides (thiophene S-oxides) and sulfones (thiophene S,S-dioxides) is a well-established transformation.nih.govresearchgate.netThe initial oxidation yields the sulfoxide, which can be a reactive intermediate.nih.govFurther oxidation under more forcing conditions or with a stoichiometric excess of the oxidant leads to the more stable sulfone.nih.gov

The rate of the first oxidation step (sulfide to sulfoxide) is typically enhanced by electron-donating groups on the thiophene ring, which increase the nucleophilicity of the sulfur atom. nih.gov Conversely, the second oxidation step (sulfoxide to sulfone) can be influenced by more complex electronic and steric factors. nih.gov A variety of reagents have been developed for the selective oxidation of sulfides, offering chemists control over the reaction outcome. jchemrev.comorganic-chemistry.org Thiophene sulfoxides, in particular, have been identified as reactive electrophilic intermediates in metabolic pathways. nih.gov

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Methyltrioxorhenium(VII)) | Sulfoxide or Sulfone | Reaction outcome can be controlled by stoichiometry. nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A common, effective reagent. Stoichiometry dictates the product. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally mild and selective for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. |

Nucleophilic Substitution Reactions

Replacement of the Amino GroupThe direct replacement of the amino group on an aromatic ring via nucleophilic substitution is generally not feasible because the amide anion (NH₂⁻) is an extremely poor leaving group. For such a substitution to occur, the amino group must first be converted into a better leaving group. The most common strategy for this transformation in aromatic systems is through the formation of a diazonium salt.

This process involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to produce a diazonium salt (-N₂⁺). The resulting diazonium group is an excellent leaving group (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl). However, the application of this methodology to aminothiophenes can be complicated. The thiophene ring is sensitive to the strong acidic conditions required for diazotization, which can lead to polymerization or other side reactions. The stability of the intermediate thiophenediazonium salt is also a critical factor.

Derivatization for Complex Molecular Synthesis

This compound and its close analogues are highly valuable precursors for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The amino group provides a reactive handle for building new rings onto the thiophene core. A prominent application is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds investigated for a wide range of biological activities, including kinase inhibition. mdpi.comnih.govcore.ac.uk

The general strategy involves using a 3-aminothiophene that also contains a reactive group, such as a nitrile or an ester, at the 2-position. The amino group and the adjacent functional group can then undergo cyclocondensation reactions with various one-carbon reagents to form the fused pyrimidine ring. mdpi.com This approach allows for the construction of diverse molecular scaffolds by varying the thiophene substituents and the cyclizing agent. scielo.br

| 3-Aminothiophene Precursor | Reagent | Resulting Fused Ring System |

|---|---|---|

| 2-Amino-3-ethoxycarbonylthiophene derivative | Formamide | Thieno[2,3-d]pyrimidin-4-one mdpi.com |

| 2-Amino-3-ethoxycarbonylthiophene derivative | Aryl Isothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one mdpi.com |

| 2-Amino-3-cyanothiophene derivative | Methylisothiocyanate | 4-Imino-3-methyl-2-thioxo-thieno[2,3-d]pyrimidine |

| 2-Amino-3-cyanothiophene derivative | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by an aniline (B41778) | 4-Anilino-thieno[2,3-d]pyrimidine scielo.br |

Condensation with Aldehydes to Form N-Acylhydrazone Derivatives

The condensation reaction of this compound derivatives with various aldehydes represents a classical and efficient method for the synthesis of N-acylhydrazone derivatives. This reaction typically proceeds under acidic catalysis, leading to the formation of a C=N imine bond.

A general synthetic route involves the initial preparation of a key intermediate, 3-amino-4-methylthiophene-2-carbohydrazide, from methyl 3-amino-4-methylthiophene-2-carboxylate through hydrazinolysis. This carbohydrazide is then condensed with a variety of functionalized aldehydes in the presence of a catalytic amount of acid, such as hydrochloric acid, in a suitable solvent like ethanol at room temperature. This straightforward approach has been shown to produce the target N-acylhydrazone derivatives in good to excellent yields, ranging from 42.4% to 95.5%. researchgate.netscielo.br

The reaction is versatile, allowing for the incorporation of a wide array of substituents on the aldehyde, which in turn influences the properties of the resulting N-acylhydrazone. The structures of these synthesized compounds are routinely confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netekb.eg In ¹H NMR spectra, the formation of the N-acylhydrazone is typically confirmed by the appearance of characteristic signals for the N=CH and CONH protons. researchgate.net It has been noted that some N-acylhydrazones can exist as a mixture of Z/E isomers, which can be identified by the duplication of certain signals in the NMR spectrum. researchgate.net

Table 1: Synthesis of N-Acylhydrazone Derivatives

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-amino-4-methylthiophene-2-carbohydrazide and functionalized aldehydes | Ethanol, HCl (catalytic), room temperature, 0.5-3.5 h | 3-amino-4-methylthiophene-2-acylcarbohydrazones | 42.4-95.5% | researchgate.netscielo.br |

| Hydrazides and 4-dimethylaminobenzaldehyde | Ethanol, acid-catalyzed, room temperature | N-acylhydrazone derivatives | 85-99% | researchgate.net |

Direct Arylation with Aryl Halides

Direct C-H arylation is a powerful tool for the synthesis of aryl-substituted thiophenes, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netunimore.it

Palladium-Catalyzed Arylation

The palladium-catalyzed direct arylation of this compound derivatives has been successfully employed to introduce aryl substituents at the C5 position of the thiophene ring. researchgate.net This transformation is typically achieved using a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable base. The choice of base is critical to the success of the reaction, with potassium acetate being identified as crucial for promoting the desired C-H arylation while inhibiting competing amination reactions. researchgate.net

The reaction involves the coupling of the thiophene derivative with a variety of aryl halides, including aryl bromides and iodides. researchgate.netnih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) species, followed by C-H activation of the thiophene ring and reductive elimination to afford the arylated product and regenerate the catalyst. youtube.comresearchgate.net

Substrate Scope and Functional Group Tolerance

The palladium-catalyzed direct arylation of this compound derivatives demonstrates a good substrate scope and tolerance for various functional groups on the aryl halide coupling partner. researchgate.netnih.govnih.gov The reaction has been shown to proceed with moderate to high yields when using a range of aryl halides. researchgate.net For instance, the arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with unprotected iodoanilines proceeds efficiently under the optimized reaction conditions. researchgate.net This highlights the functional group tolerance of the catalytic system, which is a significant advantage for the synthesis of complex molecules. nih.govorganic-chemistry.org

Table 2: Palladium-Catalyzed Direct Arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate

| Aryl Halide | Product | Yield | Reference |

|---|---|---|---|

| 3-Iodoaniline | Methyl 3-amino-5-(3-aminophenyl)-4-methylthiophene-2-carboxylate | 69% | researchgate.net |

| Functionalized Iodoanilines | Corresponding arylated products | Moderate yields | researchgate.net |

Thienopyrimidine Derivative Formation

Thienopyrimidines, which are bicyclic heterocyclic compounds containing fused thiophene and pyrimidine rings, can be synthesized from this compound derivatives through various cyclization strategies. nih.govresearchgate.netsemanticscholar.org These compounds are of significant interest due to their diverse biological activities. atlantis-press.com

One common approach involves the reaction of a 3-aminothiophene derivative with a suitable one-carbon synthon to construct the pyrimidine ring. For example, cyclization of an amino ester with formamide can lead to the formation of a thienopyrimidinone derivative. nih.gov Another method involves the reaction of the aminothiophene with isothiocyanates to form a thiourea intermediate, which can then be cyclized to afford thieno[2,3-d]pyrimidin-4-ones. nih.gov

Furthermore, 4-aminothiophene derivatives can be converted into their corresponding thieno[3,2-d]pyrimidine compounds by treatment with reagents like phenyl isothiocyanate. semanticscholar.orgtandfonline.com The specific substitution pattern on the starting aminothiophene and the choice of cyclizing agent determine the final structure of the resulting thienopyrimidine.

Carbamic Acid Ester Formation

The amino group of this compound can be converted into a carbamic acid ester, also known as a carbamate. This transformation is a common method for the protection of amines or for modifying the properties of a molecule. nih.govresearchgate.net

The synthesis of carbamic acid esters can be achieved through several methods. One approach involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. google.com For instance, the condensation of an amino ester with ethyl chloroformate can yield the corresponding carbamate derivative. nih.gov

Alternatively, carbamates can be synthesized by reacting an amine with carbon dioxide and an alcohol, often in the presence of a suitable catalyst. epo.orgorganic-chemistry.org Another method involves the reaction of an amine with an isocyanate.

Thiourea Formation

The reaction of this compound with isothiocyanates provides a straightforward route to the synthesis of thiourea derivatives. analis.com.mymdpi.comresearchgate.net This reaction involves the nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate. nih.govresearchgate.net

The synthesis is typically carried out by condensing the aminothiophene derivative with an alkyl or aryl isothiocyanate. nih.gov The reaction conditions can vary, with some preparations involving heating the reactants at reflux, while others can be performed under microwave irradiation, which has been reported to afford higher yields in shorter reaction times. nih.gov The resulting thienylthiourea derivatives are versatile intermediates that can be used in the synthesis of other heterocyclic systems, such as thienopyrimidines. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Methylthiophen-3-amine, IR analysis provides definitive evidence for its key structural features, namely the primary amine group and the substituted thiophene (B33073) ring.

Amine N–H Stretches

The primary amine (-NH₂) group of this compound gives rise to several characteristic absorption bands in the IR spectrum. As a primary amine, it is expected to display two distinct peaks in the 3500–3300 cm⁻¹ region. These bands correspond to the asymmetric and symmetric stretching vibrations of the N–H bonds. The presence of two peaks in this region is a hallmark of a primary amine.

Another key vibrational mode for the primary amine is the N–H bending or "scissoring" vibration, which typically appears as a medium to strong absorption band in the range of 1650–1550 cm⁻¹. Furthermore, a broad absorption band may be observed between 910 and 665 cm⁻¹, which is attributable to the out-of-plane bending or "wagging" of the N–H bonds.

Table 1: Expected IR Absorption Bands for the Amine Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric N–H Stretch | 3500 - 3400 | Medium |

| Symmetric N–H Stretch | 3400 - 3300 | Medium |

| N–H Bending (Scissoring) | 1650 - 1550 | Medium - Strong |

| N–H Wagging | 910 - 665 | Broad, Medium |

Sulfur-Containing Moiety Characterization

The thiophene ring, a sulfur-containing aromatic heterocycle, also possesses characteristic vibrational modes, although they can be weaker and occur in the more complex fingerprint region of the spectrum. The stretching vibration of the carbon-sulfur (C–S) bond within the thiophene ring is a key diagnostic feature. researchgate.netiosrjournals.orgglobalresearchonline.net These C–S stretching vibrations are typically observed in the 900–600 cm⁻¹ range. iosrjournals.orgglobalresearchonline.net For instance, studies on various thiophene derivatives have identified C–S stretching bands at approximately 824-852 cm⁻¹ and 608-710 cm⁻¹. iosrjournals.orgglobalresearchonline.net Additionally, a C–S–C ring deformation vibration can often be detected at lower wavenumbers, with one report noting this peak at 628 cm⁻¹. researchgate.net The presence of these bands, in conjunction with aromatic C=C and C–H vibrations, confirms the integrity of the thiophene moiety.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction (SCXRD) involves directing an X-ray beam onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a detailed electron density map of the molecule, from which the precise coordinates of each atom can be determined.

For example, a study on the closely related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, utilized SCXRD to confirm its molecular structure. iucr.org The analysis revealed that the compound crystallizes in the triclinic space group P-1. iucr.org The study provided exact metrical parameters, including the planarity of the thiophene ring and the confirmation of intra- and intermolecular hydrogen bonds, which dictate the supramolecular assembly in the solid state. iucr.org Such detailed structural information is foundational to understanding a compound's physical and chemical properties.

Table 2: Representative Single Crystal XRD Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2931 (2) |

| b (Å) | 10.1584 (3) |

| c (Å) | 12.3381 (4) |

| α (°) | 86.845 (2) |

| β (°) | 88.086 (2) |

| γ (°) | 73.116 (2) |

| Volume (ų) | 988.59 (5) |

| Z | 4 |

Data sourced from a study on Ethyl 2-amino-4-methylthiophene-3-carboxylate, a derivative of the subject compound. iucr.org

X-ray Powder Diffraction for Crystalline Structure

X-ray powder diffraction (XRPD) is used to analyze polycrystalline or powdered solid samples. While it does not provide the atomic-level detail of SCXRD, it is an essential tool for identifying crystalline phases, determining lattice parameters, and assessing sample purity. The technique involves exposing a powdered sample to an X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffractogram is a unique fingerprint for a specific crystalline solid. For novel thiophene derivatives, XRPD has been used to determine the crystal system and unit-cell parameters, confirming the material's crystalline nature and providing data for indexing against known crystal structures.

Conformational Analysis (e.g., Cis-conformation of Amide Subunit)

X-ray diffraction is also a powerful tool for detailed conformational analysis, determining the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly important for molecules with flexible side chains or specific stereochemical requirements.

While this compound lacks an amide group, studies on its derivatives highlight this application. For instance, in a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, X-ray diffraction was employed specifically to establish the stereochemistry around the imine double bond and the conformation of the adjacent amide subunit. This analysis unequivocally confirmed a cis-conformation for the amide (CONH) group within the crystal structure, a crucial detail for understanding the molecule's shape and potential interactions.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for monitoring its synthesis. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective technique used for determining the purity of this compound and for its quantitative analysis. nih.gov The method separates components in a mixture based on their affinity for the stationary phase packed in a column and the mobile phase pumped through it. For aminothiophene derivatives, both normal-phase and reversed-phase HPLC can be employed. nih.gov

Reversed-phase HPLC is particularly common for analyzing polar compounds like amines. A nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

Key parameters for an HPLC analysis of a thiophene derivative are outlined below. nih.govmdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (alkyl phenyl) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) or Methanol:Water with buffer (e.g., 1 M Phosphoric Acid) | Elutes the compound from the column; composition can be adjusted to optimize separation. nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. mdpi.com |

| Detection | UV Spectrophotometry (e.g., at 231 nm or 254 nm) | Detects the aromatic thiophene ring as it elutes from the column. nih.govmdpi.com |

| Injection Volume | 20 µL | The volume of the sample introduced into the system. mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgaga-analytical.com.pl This technique involves spotting a small aliquot of the reaction mixture onto a plate coated with a stationary phase (typically silica (B1680970) gel). rsc.org The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the same plate, the progress can be visualized. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, appears. libretexts.orgrsc.org The relative positions of the spots, defined by the retention factor (Rf), depend on the polarity of the compounds and the chosen eluent system.

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (varying ratios, e.g., 3:1) | The solvent system that moves up the plate; polarity is optimized to achieve good separation (Rf values between 0.2 and 0.8). rsc.org |

| Visualization | UV Light (254 nm), Potassium Permanganate (KMnO4) stain, Iodine vapor | Methods to make the separated spots visible. UV is used for UV-active compounds, while stains react with functional groups. |

| Application | Capillary spotter | Used to apply a small, concentrated spot of the sample to the TLC plate. libretexts.org |

Gas Chromatography (GC) for Amine Solution Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. ccsknowledge.com For the analysis of this compound, GC can be used to determine its concentration in solutions and assess the presence of volatile impurities. bre.com However, the direct analysis of amines by GC can be challenging due to their polar nature, which can lead to peak tailing and adsorption on the column. sigmaaldrich.comlabrulez.com

To overcome these issues, derivatization is often employed. sigmaaldrich.comthermofisher.com The active hydrogens on the amine group are replaced with nonpolar moieties, making the compound more volatile and improving its chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique. sigmaaldrich.com The sample is vaporized in a heated injector and carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like aminothiophenes. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-1, Rxi-5MS) | Provides a surface for the separation of volatile compounds. nih.govnih.gov |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the analyte through the column. ccsknowledge.com |

| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample without thermal decomposition. nih.gov |

| Oven Temperature Program | Initial temp (e.g., 100 °C), ramp to final temp (e.g., 280 °C) | A temperature gradient is used to elute compounds with different boiling points effectively. nih.gov |

| Detector | Flame Ionization Detector (FID) | A sensitive detector for organic compounds that produces a signal proportional to the mass of carbon. |

| Derivatization Reagent (optional) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increases volatility and reduces polarity of the amine for better peak shape and separation. sigmaaldrich.com |

Elemental Analysis for Purity Validation (CHNS Quantification)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This method provides a crucial validation of the compound's elemental composition and is a primary indicator of its purity. aurigaresearch.commt.com The analysis is performed using an automated CHNS analyzer, which subjects a small, precisely weighed sample to high-temperature combustion in an oxygen-rich environment. aurigaresearch.comthermofisher.com

During combustion, the compound is broken down into simple gaseous products: carbon dioxide (CO2), water (H2O), nitrogen gas (N2), and sulfur dioxide (SO2). researchgate.net These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). thermofisher.comthermofisher.com The instrument software calculates the percentage of each element based on the detector's response and the initial sample weight. thermofisher.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₅H₇NS). A close agreement, typically within ±0.4%, is considered evidence of high purity. nih.govacs.org

| Element | Theoretical Mass % (for C₅H₇NS) | Example Experimental Mass % | Acceptable Deviation |

|---|---|---|---|

| Carbon (C) | 53.06% | 52.89% | ±0.4% |

| Hydrogen (H) | 6.23% | 6.31% | ±0.4% |

| Nitrogen (N) | 12.37% | 12.45% | ±0.4% |

| Sulfur (S) | 28.33% | 28.15% | ±0.4% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict a variety of molecular properties, including stability, spectroscopic characteristics, and reactivity.

DFT calculations are instrumental in predicting the thermodynamic and kinetic stability of 4-Methylthiophen-3-amine. The conformational stability of cyclic compounds can be assessed by optimizing the molecule's geometry to find the lowest energy conformer. acs.org For instance, studies on similar seven-membered rings have shown that twist-chair conformations are often the most stable. acs.org

Furthermore, the stability of a molecule is related to its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. scirp.orgirjweb.com A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comthaiscience.info For example, in a study of different aniline (B41778) derivatives, the molecule with the largest energy gap was identified as the most stable. thaiscience.info

Table 1: Key Parameters for Stability Prediction using DFT

| Parameter | Significance |

|---|---|

| Optimized Geometry | Corresponds to the minimum energy structure, indicating the most stable conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a larger gap suggests greater molecular stability and lower reactivity. scirp.org |

DFT calculations are highly effective in simulating molecular spectra, which can then be compared with experimental data for validation and interpretation. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR, Raman) are computed from the second derivatives of the energy. nih.govmaterialsciencejournal.org

This comparative approach is crucial for several reasons:

Validation of Computational Model: A close match between the theoretical and experimental spectra confirms that the chosen computational method and basis set accurately represent the molecule's electronic structure. nih.gov

Assignment of Spectral Bands: Theoretical calculations help in the precise assignment of experimental vibrational bands to specific molecular motions (e.g., stretching, bending) and electronic transitions to specific orbital excitations. materialsciencejournal.orgmdpi.com

Understanding Solvent Effects: By performing calculations in both the gas phase and with solvent models, researchers can understand how the solvent environment influences the spectral properties, leading to shifts in absorption maxima (e.g., blue or red shifts). materialsciencejournal.orgmdpi.com

For example, a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate demonstrated excellent agreement between the vibrational frequencies calculated via DFT and those observed in the experimental IR spectrum, allowing for a confident assignment of bands such as N-H and C≡N stretching. materialsciencejournal.org

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Method | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | DFT (Vibrational Frequencies) | Assignment of vibrational modes (stretching, bending); confirmation of functional groups. mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | TD-DFT (Excitation Energies) | Prediction of absorption maxima (λmax); analysis of electronic transitions (e.g., HOMO to LUMO). materialsciencejournal.org |

A detailed analysis of the molecular vibrations of this compound can be achieved through DFT calculations. By computing the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. nih.gov A crucial step in this analysis is the use of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov This allows for an unambiguous assignment of the calculated vibrational frequencies.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. To correct for this, calculated frequencies are typically multiplied by a scaling factor, which improves the agreement with experimental data. nih.gov This scaled quantum mechanical force field methodology provides a reliable basis for interpreting the vibrational spectrum of the molecule.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity and electronic properties of a molecule. scirp.org DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor. thaiscience.info

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. thaiscience.info

HOMO-LUMO Energy Gap (ΔE): As mentioned, this gap is a measure of kinetic stability and chemical reactivity. irjweb.com A small gap signifies a molecule that is more easily polarized and more reactive. The gap is also correlated with the energy of the lowest electronic transition in the UV-Vis spectrum. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. irjweb.com

Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. mdpi.com |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering upon accepting electrons. thaiscience.info |

These parameters are invaluable for predicting how this compound will interact with other reagents and for understanding its electronic and optical properties. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the dynamic behavior of this compound, providing insights into its conformational changes and interactions with its environment. mdpi.com

A prerequisite for accurate MD simulations is a high-quality force field, which is a set of potential energy functions and associated parameters used to describe the interactions between atoms. concordia.ca For novel or specialized molecules like this compound, parameters may not be available in standard force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics). In such cases, new parameters must be generated in a manner consistent with the existing force field philosophy. nih.gov

The generation of CHARMM-compatible parameters is a meticulous, multi-step process that relies heavily on quantum mechanical (QM) calculations, often at the DFT or MP2 level of theory. nih.govnih.gov

The process typically involves:

Decomposition and Model Compound Selection: The target molecule is broken down into smaller, representative fragments (model compounds) for which QM calculations are more feasible. concordia.ca

QM Target Data Generation: High-level QM calculations are performed on these model compounds to generate target data. This includes optimized geometries, vibrational spectra, conformational energy profiles (e.g., from dihedral angle scans), and interaction energies with water molecules. nih.gov

Parameter Optimization: The force field parameters are then optimized to reproduce the QM target data as closely as possible. This is an iterative process. concordia.ca

Bonded Parameters: Bond lengths and angles are fitted to match QM optimized geometries. Force constants are adjusted to reproduce QM vibrational frequencies. Dihedral parameters are optimized to fit the potential energy surfaces from QM scans. nih.gov

Non-bonded Parameters: Partial atomic charges are derived to reproduce the QM electrostatic potential and interaction energies with water. nih.govnih.gov Lennard-Jones parameters, which describe van der Waals interactions, are typically transferred from similar atom types but can be optimized if necessary. nih.gov

This systematic approach ensures that the new parameters are compatible with the CHARMM force field, allowing for reliable and accurate MD simulations of systems containing this compound. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Interactions with Biomolecules

Energy framework analyses of methyl-3-aminothiophene-2-carboxylate have quantified the contributions of different energy components to the total interaction energy. These studies indicate that dispersion forces are the predominant stabilizing interaction in the crystal packing of this molecule. mdpi.com

Table 1: Interaction Energies in a Methyl-3-aminothiophene-2-carboxylate Crystal

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -173.5 |

| Polarization | -37.4 |

| Dispersion | -392.2 |

| Repulsion | 368.3 |

| Total | -326.6 |

Data sourced from a computational study on methyl-3-aminothiophene-2-carboxylate. mdpi.com

These findings suggest that the this compound scaffold is capable of engaging in a variety of interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, while the thiophene (B33073) ring can participate in dispersion and hydrophobic interactions.

Molecular Docking Investigations for Ligand-Receptor Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the binding modes of ligands to their receptor targets.

In a study involving novel thiazole–thiophene scaffolds, a derivative containing the 4-methyl-aminothiazole moiety, specifically 4-methyl-5-(arylazo)-2-[(1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amine, was investigated for its binding affinity to breast cancer proteins (PDB = 2W3L). mdpi.com The docking scores, which represent the binding energy, indicated favorable interactions with the receptor.

Table 2: Docking Scores of Thiazole-Thiophene Derivatives with Breast Cancer Protein (PDB = 2W3L)

| Compound | Docking Score (kcal/mol) |

|---|---|

| 4a | -5.911 |

| 4b | -6.011 |

| 8a | -6.161 |

| 11b | -5.65 |

| 13a | -5.436 |

| 13b | -5.883 |

Data from a study on new thiazole–thiophene scaffolds. mdpi.com

The results from this study demonstrate that compounds structurally related to this compound can exhibit significant binding affinities for biological targets. The negative docking scores suggest that the binding process is spontaneous. The interactions observed in the docking poses for these derivatives often involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the protein. mdpi.com

Similarly, other research on thiophene derivatives has highlighted their potential as inhibitors of various enzymes through molecular docking studies. For example, derivatives of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one have been shown to have a high affinity for proteins involved in thrombosis. d-nb.info These studies consistently show that the aminothiophene core is a valuable scaffold for developing molecules with specific biological activities.

Biological Activity and Pharmacological Research

Antinociceptive Properties

Aminothiophene derivatives have been identified as a promising class of compounds for the development of new analgesic agents. Their efficacy has been demonstrated in various preclinical models of pain.

The acetic acid-induced writhing test is a standard in vivo model for screening the peripheral analgesic activity of new compounds. dovepress.comnih.gov This test induces visceral pain, and the reduction in the number of writhes (abdominal constrictions) indicates antinociceptive effects. Several studies have demonstrated the potential of thiophene (B33073) derivatives in this assay.

One study investigated the antinociceptive properties of a 2-amino-thiophene derivative, RMD86. When administered to mice at doses of 25, 50, and 100 mg/kg, RMD86 significantly reduced the number of abdominal contortions induced by acetic acid, demonstrating dose-dependent analgesic activity. nih.gov Another investigation into a different series of thiophene derivatives found that compounds 6 and 17 exhibited significant inhibition of writhing at 55.78% and 51.47%, respectively, which was comparable to the standard anti-inflammatory drug indomethacin (B1671933) (56.00% inhibition). researchgate.net

These findings underscore the potential of the aminothiophene scaffold as a basis for developing new peripherally acting analgesics. nih.govresearchgate.net

Table 1: Antinociceptive Activity of Thiophene Derivatives in Acetic Acid-Induced Writhing Test in Mice

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |

|---|---|---|---|

| RMD86 | 25 | Significant Reduction | nih.gov |

| RMD86 | 50 | Significant Reduction | nih.gov |

| RMD86 | 100 | Significant Reduction | nih.gov |

| Compound 6 | Not Specified | 55.78% | researchgate.net |

| Compound 17 | Not Specified | 51.47% | researchgate.net |

Understanding the relationship between the chemical structure of thiophene derivatives and their analgesic activity is crucial for designing more potent compounds. A quantitative structure-activity relationship (QSAR) study was conducted on a series of 2-amino-3-ethoxycarbonyl thiophene derivatives to identify the key molecular properties influencing their analgesic effects. nih.gov

The study revealed that for analgesic activity, lipophilic parameters (related to how well a compound dissolves in fats and oils) and molar refractivity (related to the volume occupied by a molecule and its polarizability) were the most significant factors. nih.gov This suggests that the size, shape, and lipophilicity of the substituents on the thiophene ring play a critical role in their interaction with biological targets responsible for pain modulation. Specifically, the analysis showed that lipophilicity had a high degree of correlation with the observed anti-inflammatory activity, which is often linked to analgesic effects. nih.gov

These SAR findings provide a rational basis for the future design of aminothiophene derivatives with enhanced analgesic properties by optimizing their lipophilic and steric characteristics. nih.govnih.govresearchgate.net

Anticancer Potential

The thiophene nucleus is a key structural component in a variety of compounds exhibiting promising anticancer activity. Derivatives of aminothiophene have been a particular focus of research due to their ability to inhibit the growth of various cancer cell lines. semanticscholar.orgresearchgate.netimpactfactor.org

Initial screening of novel chemical entities for anticancer potential often involves in vitro assays that measure their ability to inhibit the proliferation of cancer cells. Numerous studies have evaluated various aminothiophene derivatives in such assays.

In one study, a series of 2-amino thiophene derivatives were tested for their antiproliferative effects against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.govbohrium.com The results indicated that these compounds possessed significant antiproliferative potential, with some derivatives showing efficacy comparable to or greater than the standard chemotherapy drug, doxorubicin. nih.govbohrium.com Another study evaluated three aminothiophene derivatives (SB-44, SB-83, and SB-200) in prostate and cervical adenocarcinoma cells, finding significant cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) below 35 μM. benthamdirect.com

These primary assays are crucial for identifying promising lead compounds for further development in cancer therapy. nih.govbohrium.combenthamdirect.com

Following initial screening, promising compounds are often tested against a broader panel of cancer cell lines to determine the spectrum of their activity. Thiophene derivatives have shown efficacy against a range of cancer types.

For instance, the 2-amino thiophene derivatives 6CN14 and 7CN09 were identified as particularly effective in inhibiting the proliferation of both HeLa and PANC-1 cell lines. nih.govbohrium.com The study also noted that these compounds had a protective effect on non-cancerous mouse fibroblast (3T3) cells, suggesting a degree of selectivity for cancer cells. nih.govbohrium.com In a separate investigation, a series of thiophene-3-carboxamide (B1338676) derivatives were developed and tested, with compound 14d showing excellent anti-proliferative activity against HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung) cancer cell lines. nih.gov Furthermore, another study synthesized thiophene derivatives and evaluated their cytotoxicity in HepG2 (liver) and SMMC-7721 (liver) cell lines, identifying a compound designated as TP 5 as a potential anticancer agent. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Aminothiophene SB-44 | Prostate & Cervical Adenocarcinoma | IC50 < 35 μM | benthamdirect.com |

| Aminothiophene SB-83 | Prostate & Cervical Adenocarcinoma | IC50 < 35 μM | benthamdirect.com |

| Aminothiophene SB-200 | Prostate & Cervical Adenocarcinoma | IC50 < 35 μM | benthamdirect.com |

| 2-Amino Thiophene 6CN14 | HeLa (Cervical), PANC-1 (Pancreatic) | High Antiproliferative Activity | nih.govbohrium.com |

| 2-Amino Thiophene 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | High Antiproliferative Activity | nih.govbohrium.com |

| Thiophene-3-carboxamide 14d | HCT116 (Colon), MCF7 (Breast), PC3 (Prostate), A549 (Lung) | Excellent Antiproliferative Activity | nih.gov |

The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has emerged as an important therapeutic target, particularly in autoimmune diseases and potentially in some cancers, due to its role in regulating the differentiation of pro-inflammatory Th17 cells. researchgate.net

Research has led to the discovery of 4,5,6,7-tetrahydro-benzothiophene derivatives that act as potent modulators of RORγt. A study focused on developing novel RORγt inverse agonists (compounds that reduce the receptor's activity) based on this thiophene scaffold. The investigation identified several compounds, including TF-S1, TF-S2, and TF-S14, that demonstrated efficacy in cell-free binding assays and showed the ability to reduce the production of inflammatory cytokines in human Th17 cells. These findings indicate that the thiophene core structure can be effectively utilized to design potent and selective RORγt modulators, opening a potential avenue for therapeutic intervention in RORγt-driven diseases. researchgate.net

Antimicrobial and Antifungal Activities

Thiophene derivatives, including those related to 4-methylthiophen-3-amine, have been investigated for their efficacy against a spectrum of microbial and fungal pathogens. The incorporation of the thiophene ring is a common strategy in the development of new antimicrobial agents. nih.gov

The antifungal potential of these compounds has been evaluated against clinically significant species. nih.gov For instance, certain thiophene derivatives have shown potent activity against Aspergillus fumigates and good activity against Syncephalastrum racemosum. researchgate.net In a study of triazole derivatives featuring a phenylthiophene backbone, a compound designated 19g displayed optimal antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus, with a MIC₈₀ value of 0.0625 μg/mL. nih.gov Several related compounds also showed inhibitory activity against fluconazole-resistant strains. nih.gov The proposed mechanism for some of these antifungal derivatives is the inhibition of the CYP51 enzyme, which is crucial for fungal cell membrane synthesis. nih.gov

The antibacterial properties of thiophene-based compounds have been tested against both Gram-positive and Gram-negative bacteria, which differ fundamentally in their cell wall structure. Generally, many thiophene derivatives have shown greater activity against Gram-positive bacterial strains. nih.gov

In one study, 3-Amino thiophene-2-carboxamide derivatives demonstrated higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to related 3-hydroxy and 3-methyl thiophene compounds. nih.gov The challenge in targeting Gram-negative bacteria lies in penetrating their protective outer membrane. illinois.edunih.gov Research suggests that the presence of a non-sterically encumbered primary amine can be a key molecular feature for enabling compounds to accumulate inside Gram-negative bacteria like E. coli. nih.gov

| Bacterial Type | Example Species | Activity of Thiophene Derivatives |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | Generally more active |

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Activity can be enhanced by specific structural modifications (e.g., primary amines) |

Anti-inflammatory Activity

Thiophene-containing molecules have been recognized for their anti-inflammatory potential. nih.gov The core structure is considered a "privileged" scaffold in the design of novel anti-inflammatory agents. nih.gov

One derivative, 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate , was identified as a highly active anti-inflammatory drug in early research. nih.gov More recent reviews highlight that thiophene derivatives possessing methyl, ester, and amine groups often exhibit anti-inflammatory properties. nih.gov The mechanisms underlying this activity are varied and can include the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), and the blocking of mast cell degranulation. nih.gov In various in vivo and in vitro assays, many synthesized thiophene derivatives have shown anti-inflammatory activity superior to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antioxidant Activity

The ability of thiophene derivatives to act as antioxidants has also been a subject of study. Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases.

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

Studies on various thiophene derivatives have demonstrated significant radical scavenging activity. For example, a series of 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity within their tested group, with one compound achieving 62.0% inhibition in an antioxidant assay, a value comparable to the reference antioxidant ascorbic acid. nih.gov Another study on 4-thiomethyl functionalised 1,3-thiazoles found a high level of DPPH radical inhibition, with values ranging from 70.2% to 97.5%. researchgate.net The most active compounds in this series had IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) in the range of 191-417 µM. researchgate.net

| Compound Series | Assay | Findings |

|---|---|---|

| 3-Amino thiophene-2-carboxamides | ABTS Assay | Up to 62.0% inhibition |

| 4-Thiomethyl functionalised 1,3-thiazoles | DPPH Assay | 70.2% to 97.5% inhibition; IC₅₀ of 191-417 µM for most active derivatives |

Mechanism of Action Studies

The diverse biological effects of this compound derivatives are attributable to multiple mechanisms of action.

Aurora Kinase Inhibition : As seen with AMG 900, these compounds can directly inhibit the enzymatic activity of Aurora kinases A, B, and C, leading to mitotic arrest and apoptosis in cancer cells. nih.govnih.gov

Antimicrobial/Antifungal Action : Mechanisms include the inhibition of essential fungal enzymes like CYP51, which disrupts cell membrane integrity. nih.gov For antibacterial action, molecular docking studies suggest that some derivatives can interact with and inhibit key bacterial enzymes such as dihydrofolate reductase. nih.gov Other proposed mechanisms involve the permeabilization of the bacterial membrane. researchgate.net

Anti-inflammatory Effects : The anti-inflammatory response is linked to the inhibition of pro-inflammatory enzymes like 5-LOX and the stabilization of mast cells to prevent the release of inflammatory mediators. nih.gov

Antioxidant Effects : The primary mechanism is radical scavenging, where the thiophene derivative donates an electron or hydrogen atom to neutralize unstable free radicals like DPPH. researchgate.net

Drug Development Initiatives

This compound and its derivatives are key components in various drug development initiatives, serving as foundational structures for the synthesis of novel therapeutic agents.

The molecular structure of this compound, particularly its ester derivative methyl 3-amino-4-methylthiophene-2-carboxylate, is a crucial starting material in the divergent synthesis of more complex molecules. researchgate.net A notable example is the design and synthesis of a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, which have been evaluated for their pharmacological properties. researchgate.net This highlights the role of the this compound backbone in the rational design of new drug candidates.

The sodium-hydrogen exchanger isoform 3 (NHE-3) is a molecular target for the treatment of conditions such as sleep apnea (B1277953). researchgate.net While the direct use of this compound as an intermediate in the synthesis of NHE-3 inhibitors for sleep apnea is not explicitly detailed in the currently available research, the broader class of aminothiophene derivatives are known precursors in the synthesis of various heterocyclic compounds with therapeutic applications. nih.govnih.gov NHE inhibitors are a subject of ongoing research for their potential in modulating ion transport, which has implications for various physiological processes. scbt.com

The N-acylhydrazone (NAH) moiety is recognized as a privileged structure in medicinal chemistry due to its presence in a multitude of bioactive compounds. researchgate.netnih.gov Derivatives of this compound have been successfully utilized to create N-acylhydrazones with significant biological activity. Specifically, 3-amino-4-methylthiophene-2-acylcarbohydrazones have been synthesized and evaluated, with some derivatives showing promising analgesic properties. researchgate.net The NAH scaffold is valued for its versatility and is a key component in the design of novel therapeutic agents. nih.govmdpi.com

The following table presents data on the analgesic activity of selected 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives from a research study. researchgate.net

| Compound | Structure | Analgesic Activity (% inhibition of writhing) |

|---|---|---|

| 8j | N'-[(E)-(4-chlorophenyl)methylidene]-3-amino-4-methylthiophene-2-carbohydrazide | 78.4 ± 4.5 |

| 8l | N'-[(E)-(4-nitrophenyl)methylidene]-3-amino-4-methylthiophene-2-carbohydrazide | 77.9 ± 5.2 |

| Dipyrone (Reference) | - | 80.0 ± 3.7 |

Data sourced from a study on 3-amino-4-methylthiophene-2-acylcarbohydrazones. researchgate.net

The development of therapeutic molecules from this compound derivatives involves careful consideration of their drug-like properties. The N-acylhydrazone derivatives, for instance, are synthesized and evaluated for their stability and potential for oral bioavailability. researchgate.net Structure-activity relationship (SAR) studies are crucial in optimizing these properties. For N-acylhydrazones containing a thiophene ring, SAR studies have been conducted to understand how different substituents on the molecule affect its biological activity, such as anticancer properties. researchgate.net The conformational effects of modifications to the N-acylhydrazone structure, such as methylation, are also studied to understand their impact on electronic properties and potential biological activity. nih.gov

Applications in Advanced Materials and Other Fields

Precursor for Conductive Polymers

Thiophene-based monomers are fundamental building blocks for a class of materials known as conductive polymers. mdpi.com These polymers, such as polythiophene (PTh), possess delocalized electronic structures that allow them to conduct electricity, bridging the gap between traditional plastics and metals. mdpi.comresearchgate.netfrontiersin.org The polymerization of thiophene (B33073) derivatives can be achieved through both chemical and electrochemical methods to create materials with tunable properties. researchgate.net

4-Methylthiophen-3-amine can be polymerized to form poly(this compound), a functionalized polythiophene. The presence of the amine (-NH2) and methyl (-CH3) groups on the thiophene ring directly influences the resulting polymer's characteristics. The amine group can enhance solubility and provide a site for further chemical modifications, while the methyl group can affect the polymer chain's packing and electronic properties. nih.gov These modifications are crucial for optimizing the material for specific electronic applications.

Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic solar cells (OSCs) and light-emitting diodes (OLEDs). Polythiophenes and their derivatives are among the most promising materials in this field due to their stability and tunable electronic properties. beilstein-journals.org The performance of these devices is highly dependent on the self-organization and electronic characteristics of the polymer chains. beilstein-journals.org

Polymers derived from this compound are investigated for their potential as organic semiconductors. The functional groups on the thiophene ring modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in semiconductor devices. For instance, poly(3-methylthiophene) is a well-known organic semiconductor used in hybrid solar cells. researchgate.net The addition of an amine group, as in poly(this compound), offers a route to further engineer the material's properties for enhanced device performance.

| Polythiophene Derivative | Key Feature | Application Area |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | High charge carrier mobility | Organic Solar Cells, Transistors researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | High conductivity and transparency | Transparent electrodes, Bio-sensing researchgate.netfrontiersin.org |

| Poly(3-methylthiophene) (P3MT) | Semiconducting properties | Hybrid Solar Cells researchgate.net |

| Poly(this compound) | Functional amine group for tuning properties | Organic Semiconductors, Sensors |

Intermediate for Agrochemicals

The synthesis of complex organic molecules for agriculture often relies on versatile chemical intermediates that can be used to build the final active compounds. echemi.com Heterocyclic compounds, particularly those containing sulfur and nitrogen, are frequently found in the structures of modern pesticides due to their potent biological activity.

This compound serves as a valuable intermediate in this context. Its thiophene ring is a structural motif present in many agrochemicals, and the amine group provides a reactive handle for synthesizing more complex derivatives. This allows for the construction of novel compounds with potential use as fungicides or herbicides.

Fungicides and Herbicides

The thiophene ring is recognized as an important "pharmacophore" in the development of new fungicides. nih.gov Many commercially successful fungicides incorporate this heterocyclic system. By using this compound as a starting material, chemists can synthesize a variety of N-(thiophen-2-yl) derivatives. For example, research has shown that N-(thiophen-2-yl) nicotinamide derivatives exhibit excellent fungicidal activity against pathogens like cucumber downy mildew. nih.gov In one study, a synthesized compound demonstrated superior field efficacy compared to commercial fungicides like flumorph and mancozeb. nih.gov The synthetic pathway for these types of compounds often involves the acylation of a substituted thiophen-2-amine, a class of molecules to which this compound belongs. nih.gov

Corrosion Inhibitors

The corrosion of metals, particularly steel in acidic environments, is a major industrial problem. Organic molecules containing heteroatoms like sulfur and nitrogen have been extensively studied as corrosion inhibitors. rsc.orgresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that prevents the corrosive medium from reaching the metal. nih.gov

Thiophene derivatives, especially those also containing amine groups, are effective corrosion inhibitors. researchgate.netnih.gov The sulfur atom in the thiophene ring and the nitrogen atom in the amine group possess lone pairs of electrons, which facilitate strong adsorption onto the metal surface. Studies on various amine and thiophene derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, for steel in hydrochloric acid. rsc.orgnih.govresearchgate.net The inhibitor molecules displace water from the metal surface and block active corrosion sites. The effectiveness of these inhibitors is dependent on their concentration, with efficiency increasing as the concentration rises, leading to greater surface coverage. nih.govresearchgate.net

| Inhibitor Class | Metal/Medium | Maximum Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|

| Thiophene Derivatives (TET, OXM) | AA2024-T3 Aluminum / 1 M HCl | 96% nih.govresearchgate.net | Formation of a protective barrier film nih.govresearchgate.net |

| Amine Derivatives | Mild Steel / 1 M HCl | 92.56% rsc.org | Adsorption on Fe (110) surface rsc.org |

| Substituted Polyamines | N-80 Steel / 15% HCl | High (effective corrosion control) google.com | Chemical adsorption |

Sensing Biological Molecules

The development of sensitive and selective biosensors is a rapidly advancing field. Cationic conjugated polymers, including polythiophene derivatives, have emerged as powerful tools for detecting biological molecules. mdpi.com These polymers can be designed to interact with specific analytes, resulting in a measurable change in their optical or electrical properties, such as fluorescence. researchgate.net

Cationic Polythiophene Applications (e.g., ATP Sensors)

Polymers derived from this compound can be readily converted into cationic polythiophenes. The amine group can be chemically modified, for example, through quaternization, to introduce permanent positive charges along the polymer backbone. These cationic polymers can then electrostatically interact with negatively charged biomolecules such as DNA, siRNA, or adenosine triphosphate (ATP). mdpi.com

This interaction can lead to conformational changes in the polymer chain, causing a detectable change in its fluorescence emission—a phenomenon known as "affinitychromism". researchgate.net For instance, the binding of a cationic polythiophene to DNA can be observed through changes in its optical properties. researchgate.net This principle is the basis for developing highly sensitive biosensors. Cationic polythiophenes have been successfully used to create sensors for ATP, where the binding of the negatively charged ATP molecule to the positively charged polymer causes a distinct and measurable response. mdpi.com This "mix and detect" approach allows for the simple and rapid quantification of important biological analytes. mdpi.com

Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatization Strategies

Future research will heavily focus on creating new molecules from 4-Methylthiophen-3-amine to explore a wider range of chemical and biological activities. The primary amino group serves as a highly reactive handle for a multitude of chemical transformations.

One promising avenue is the synthesis of N-acylhydrazone (NAH) derivatives. Research on the related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, has shown that it can be converted into 3-amino-4-methylthiophene-2-carbohydrazide, which is then condensed with various aldehydes to produce a library of NAH derivatives. researchgate.netresearchgate.net This strategy could be adapted for this compound to generate novel compounds for pharmacological screening. researchgate.net These derivatives have shown potential as analgesic and anti-inflammatory candidates. researchgate.net